4,5-dibromo-1H-pyrrole-2-carboxylic acid

Catalog No.
S586641
CAS No.
34649-21-3
M.F
C5H3Br2NO2
M. Wt
268.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dibromo-1H-pyrrole-2-carboxylic acid

CAS Number

34649-21-3

Product Name

4,5-dibromo-1H-pyrrole-2-carboxylic acid

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carboxylic acid

Molecular Formula

C5H3Br2NO2

Molecular Weight

268.89 g/mol

InChI

InChI=1S/C5H3Br2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10)

InChI Key

ZUROCNHARMFRKA-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1Br)Br)C(=O)O

Synonyms

4,5-dibromo-2-pyrrolic acid, DBPA

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)O
4,5-dibromo-1H-pyrrole-2-carboxylic acid, also known as DBPA, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This paper will provide a comprehensive review of DBPA, focusing on its properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
ds of research and industry, limitations, and future directions.
4,5-dibromo-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that is made up of a pyrrole ring with two bromine atoms at positions 4 and 5 and a carboxylic acid group at position 2. It was first synthesized in 1986 by N. Kawamoto and T. Hirabayashi. 4,5-dibromo-1H-pyrrole-2-carboxylic acid has been found to have potential applications in various fields such as pharmaceuticals, materials science, and catalysis.
The physical and chemical properties of 4,5-dibromo-1H-pyrrole-2-carboxylic acid have been widely studied. It is a white crystalline powder that has a melting point of 202-204 °C. 4,5-dibromo-1H-pyrrole-2-carboxylic acid is soluble in most organic solvents, including methanol, ethanol, and DMF. The compound has a molecular weight of 334.99 g/mol, and the molecular formula is C6H4Br2N2O2.
There are several methods for synthesizing 4,5-dibromo-1H-pyrrole-2-carboxylic acid, such as the reaction of pyrrole with 1,2-dibromomethane in the presence of a base or the reaction of 5-bromopyrrole with malonic acid in the presence of a catalyst. 4,5-dibromo-1H-pyrrole-2-carboxylic acid can be characterized by various techniques, including NMR, X-ray crystallography, and IR spectroscopy.
4,5-dibromo-1H-pyrrole-2-carboxylic acid can be analyzed using various methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). HPLC has been found to be effective in separating and quantifying 4,5-dibromo-1H-pyrrole-2-carboxylic acid in different matrices, including biological samples.
4,5-dibromo-1H-pyrrole-2-carboxylic acid has been found to exhibit various biological properties, including anticancer, antitumor, and antiviral activities. Studies have shown that 4,5-dibromo-1H-pyrrole-2-carboxylic acid induces cell apoptosis and inhibits cell migration in various cancer cell lines. Additionally, it has been found to inhibit the replication of the human cytomegalovirus (HCMV).
Studies have shown that 4,5-dibromo-1H-pyrrole-2-carboxylic acid exhibits low toxicity to mammals and does not have significant effects on normal cell growth. However, further studies are needed to investigate its safety profile in long-term exposure.
4,5-dibromo-1H-pyrrole-2-carboxylic acid has a wide range of potential applications in scientific experiments, including catalysis, materials science, and pharmaceuticals. It has been found to act as a catalyst for various reactions, such as Pd-catalyzed cross-coupling reactions. 4,5-dibromo-1H-pyrrole-2-carboxylic acid can also be used as a building block for the synthesis of various materials, such as conducting polymers. Additionally, 4,5-dibromo-1H-pyrrole-2-carboxylic acid has potential as a lead compound for the development of novel anticancer drugs.
The current state of research on 4,5-dibromo-1H-pyrrole-2-carboxylic acid is focused on its applications in various fields, including materials science, catalysis, and pharmaceuticals. Studies are investigating the synthesis of novel materials using 4,5-dibromo-1H-pyrrole-2-carboxylic acid as a building block and the development of new catalytic reactions using 4,5-dibromo-1H-pyrrole-2-carboxylic acid as a catalyst.
4,5-dibromo-1H-pyrrole-2-carboxylic acid has potential implications in various fields of research and industry, including drug discovery, materials science, and environmental remediation. It has been found to have potential as an anticancer drug lead compound and as a building block for the synthesis of new materials with unique properties. 4,5-dibromo-1H-pyrrole-2-carboxylic acid can also be used in the remediation of contaminated water and soil, as it has been shown to have adsorption capabilities for certain pollutants.
One of the main limitations of 4,5-dibromo-1H-pyrrole-2-carboxylic acid is its low solubility in water, which limits its applications in certain fields. Future research should focus on improving the solubility of 4,5-dibromo-1H-pyrrole-2-carboxylic acid and developing new methods for its synthesis. Additionally, more studies are needed to investigate the safety and toxicity of 4,5-dibromo-1H-pyrrole-2-carboxylic acid in long-term exposure.
- Development of new synthetic methods for 4,5-dibromo-1H-pyrrole-2-carboxylic acid
- Improvement of the solubility of 4,5-dibromo-1H-pyrrole-2-carboxylic acid in water
- Investigation of the environmental applications of 4,5-dibromo-1H-pyrrole-2-carboxylic acid
- Investigation of the potential antiviral activity of 4,5-dibromo-1H-pyrrole-2-carboxylic acid
- Development of new catalytic reactions using 4,5-dibromo-1H-pyrrole-2-carboxylic acid as a catalyst
- Investigation of the potential application of 4,5-dibromo-1H-pyrrole-2-carboxylic acid in electrochemistry
- Development of 4,5-dibromo-1H-pyrrole-2-carboxylic acid-based materials with unique optical properties
- Investigation of the mechanism of action of 4,5-dibromo-1H-pyrrole-2-carboxylic acid in cancer cells
- Investigation of the potential application of 4,5-dibromo-1H-pyrrole-2-carboxylic acid in nanotechnology
- Development of 4,5-dibromo-1H-pyrrole-2-carboxylic acid-based sensors for the detection of various pollutants.
4,5-dibromo-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This paper provided a comprehensive review of 4,5-dibromo-1H-pyrrole-2-carboxylic acid, focusing on its properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. Overall, 4,5-dibromo-1H-pyrrole-2-carboxylic acid has potential implications in various fields of research and industry and has promising potential as a lead compound for the development of novel drugs and materials.

XLogP3

2.3

Other CAS

34649-21-3

Wikipedia

4,5-Dibromo-2-pyrrolic acid

Dates

Modify: 2023-08-15

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